5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether are the P-388 and HT-29 cell lines . These cell lines are commonly used in research to study cancer, making them important targets for this compound.
Mode of Action
2,3-Dihydroamentoflavone 7,4’-dimethyl ether interacts with its targets by exhibiting cytotoxicities
Result of Action
The compound exhibits cytotoxicities against P-388 and HT-29 cell lines, with ED50 (median effective dose) values of 3.50 and 5.25 µg/mL, respectively . This suggests that the compound has a potent effect on these cell lines, potentially leading to cell death.
Biochemical Analysis
Biochemical Properties
2,3-Dihydroamentoflavone 7,4’-dimethyl ether plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It exhibits cytotoxicities against P-388 and HT-29 cell lines, with median effective dose (ED50) values of 3.50 and 5.25 µg/mL, respectively . The compound interacts with various biomolecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Cellular Effects
2,3-Dihydroamentoflavone 7,4’-dimethyl ether has profound effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s cytotoxic effects are evident in its ability to inhibit the growth of P-388 and HT-29 cell lines . Additionally, it induces apoptosis, a programmed cell death mechanism, which is crucial for eliminating cancerous cells .
Molecular Mechanism
The molecular mechanism of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether involves its binding interactions with biomolecules. The compound exerts its effects by inhibiting specific enzymes and activating apoptotic pathways. It binds to target proteins, leading to the disruption of cellular processes essential for cancer cell survival . This inhibition results in the activation of caspases, which are enzymes that play a vital role in the execution of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as desiccation at -20°C . Over time, its cytotoxic effects on cancer cells persist, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing adverse effects. At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal therapeutic dosage . Studies have demonstrated that the compound’s cytotoxic effects are dose-dependent, with higher doses leading to increased apoptosis in cancer cells .
Metabolic Pathways
2,3-Dihydroamentoflavone 7,4’-dimethyl ether is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism leads to the formation of active metabolites that contribute to its cytotoxic effects . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues determines its efficacy in reaching and affecting cancer cells .
Subcellular Localization
2,3-Dihydroamentoflavone 7,4’-dimethyl ether exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its cytotoxic effects . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the intended sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether typically involves the extraction from natural sources such as Selaginella delicatula . The specific synthetic routes and reaction conditions for this compound are not widely documented, indicating that most of the available compound is derived from natural extraction rather than industrial synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroamentoflavone 7,4’-dimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving 2,3-Dihydroamentoflavone 7,4’-dimethyl ether include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether vary based on the type of reaction. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
2,3-Dihydroamentoflavone 7,4’-dimethyl ether has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: Used as a model compound to study biflavonoid structures and their reactivity.
Biology: Investigated for its cytotoxic properties against cancer cell lines such as P-388 and HT-29.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects.
Comparison with Similar Compounds
2,3-Dihydroamentoflavone 7,4’-dimethyl ether is unique among biflavonoids due to its specific structure and cytotoxic properties . Similar compounds include:
- Robustaflavone 7,4’,4’‘’-trimethyl ether
- Robustaflavone 4’,4’‘’-dimethyl ether
- 2,3-Dihydroamentoflavone 7,4’,7’'-trimethyl ether
- 2’‘,3’'-Dihydroisocryptomerin 7-methyl ether
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADCDEPVRJSRTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.